Cas no 405059-85-0 (3-(Phenoxymethyl)piperidine)

3-(Phenoxymethyl)piperidine is a versatile chemical intermediate featuring a piperidine core substituted with a phenoxymethyl group. This structure imparts unique reactivity, making it valuable in pharmaceutical and agrochemical synthesis. The compound’s piperidine moiety provides a rigid, nitrogen-containing scaffold, while the phenoxymethyl group enhances solubility and offers a handle for further functionalization. Its balanced lipophilicity and steric profile make it suitable for designing bioactive molecules, particularly in CNS-targeting applications. The compound is typically supplied in high purity, ensuring reliable performance in synthetic workflows. Stability under standard storage conditions and compatibility with common reaction conditions further underscore its utility as a building block in medicinal chemistry and material science.
3-(Phenoxymethyl)piperidine structure
3-(Phenoxymethyl)piperidine structure
Product Name:3-(Phenoxymethyl)piperidine
CAS No:405059-85-0
MF:C12H17NO
MW:191.269483327866
MDL:MFCD08688464
CID:1032081
PubChem ID:15670093
Update Time:2025-05-28

3-(Phenoxymethyl)piperidine Chemical and Physical Properties

Names and Identifiers

    • 3-(Phenoxymethyl)piperidine
    • 3-Phenoxymethyl-piperidine
    • AKOS016344457
    • 405059-85-0
    • SCHEMBL2267290
    • VLXUUHNIFYPKBG-UHFFFAOYSA-N
    • SB41911
    • DA-17455
    • A1-34821
    • EN300-80785
    • Z317037454
    • Piperidine, 3-(phenoxymethyl)-
    • 3-(Phenoxymethyl)piperidine, AldrichCPR
    • DTXSID10576640
    • AKOS000168780
    • MDL: MFCD08688464
    • Inchi: 1S/C12H17NO/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-3,6-7,11,13H,4-5,8-10H2
    • InChI Key: VLXUUHNIFYPKBG-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)CC1CNCCC1

Computed Properties

  • Exact Mass: 191.131014166g/mol
  • Monoisotopic Mass: 191.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 21.3Ų

3-(Phenoxymethyl)piperidine Security Information

  • Hazard Category Code: 22-36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xn

3-(Phenoxymethyl)piperidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Enamine
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